8-Methylimidazo[1,2-a]pyrazin-3-amine
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Overview
Description
8-Methylimidazo[1,2-a]pyrazin-3-amine: is a heterocyclic organic compound with the following chemical formula:
C9H11N3
. It belongs to the class of imidazopyrazines, which are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring . This compound exhibits intriguing properties due to its unique structure.Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of 8-Methylimidazo[1,2-a]pyrazin-3-amine. One common approach involves the condensation of 3-aminopyrazine with 2-methylimidazole. The reaction proceeds under suitable conditions to yield the desired product.
Industrial Production:: While industrial-scale production methods may vary, laboratories typically synthesize this compound using established protocols. Researchers employ reagents such as 3-aminopyrazine, 2-methylimidazole, and appropriate solvents to achieve efficient yields.
Chemical Reactions Analysis
Reactivity:: 8-Methylimidazo[1,2-a]pyrazin-3-amine participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction processes may yield reduced derivatives of the compound.
Substitution: Substituents can be introduced at different positions on the imidazo[1,2-a]pyrazine ring.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) facilitate reduction reactions.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be employed for substitution reactions.
Scientific Research Applications
Chemistry:: Researchers explore the compound’s reactivity, stability, and potential applications in organic synthesis. It serves as a building block for more complex molecules.
Biology and Medicine::Anticancer Properties: Investigations suggest that derivatives of imidazo[1,2-a]pyrazines exhibit anticancer activity. Researchers study their effects on cancer cell lines.
Biological Probes: Labeled derivatives of this compound serve as fluorescent probes for cellular imaging and drug delivery studies.
Pharmaceuticals: The compound’s derivatives may find applications in drug development.
Materials Science: Researchers explore its use in designing functional materials.
Mechanism of Action
The precise mechanism by which 8-Methylimidazo[1,2-a]pyrazin-3-amine exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While 8-Methylimidazo[1,2-a]pyrazin-3-amine has unique features, it shares structural similarities with related compounds such as 3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine . These compounds collectively contribute to the rich landscape of heterocyclic chemistry.
Properties
Molecular Formula |
C7H8N4 |
---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
8-methylimidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C7H8N4/c1-5-7-10-4-6(8)11(7)3-2-9-5/h2-4H,8H2,1H3 |
InChI Key |
BRRPAGFUJCQETE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN2C1=NC=C2N |
Origin of Product |
United States |
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